
2,3-Bis(2-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines. This compound is characterized by the presence of two fluorophenyl groups attached to the 2 and 3 positions of the pyridine ring. The incorporation of fluorine atoms into the aromatic ring significantly alters the chemical and physical properties of the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-fluorophenyl)pyridine typically involves the use of fluorinated building blocks and palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3-dibromopyridine with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Fluorine-substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Bis(2-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(2-fluorophenyl)pyridine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes. In biological systems, it may disrupt key cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2-(2-Fluorophenyl)pyridine
- 2,4-Difluorophenylpyridine
- 2,6-Difluorophenylpyridine
Comparison: 2,3-Bis(2-fluorophenyl)pyridine is unique due to the presence of two fluorophenyl groups at the 2 and 3 positions of the pyridine ring. This structural feature imparts distinct chemical and physical properties compared to other fluorinated pyridines. For example, the compound exhibits higher stability and different reactivity patterns in substitution and coupling reactions. Additionally, its enhanced lipophilicity and electron-withdrawing effects make it a valuable compound in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C17H11F2N |
|---|---|
Peso molecular |
267.27 g/mol |
Nombre IUPAC |
2,3-bis(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-9-3-1-6-12(15)13-8-5-11-20-17(13)14-7-2-4-10-16(14)19/h1-11H |
Clave InChI |
RHMCEXMPXBRRJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C3=CC=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


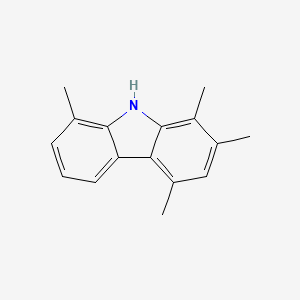

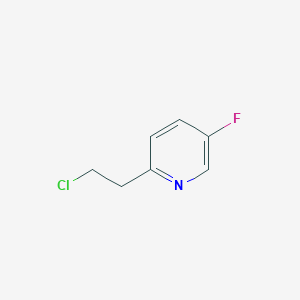
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
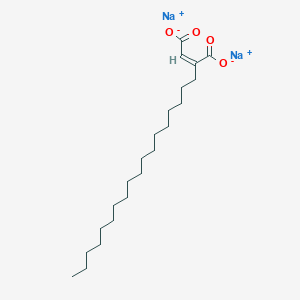

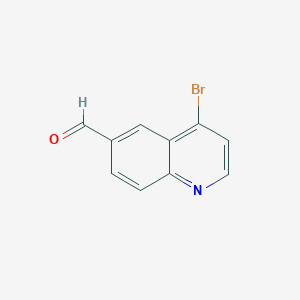
![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)
![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
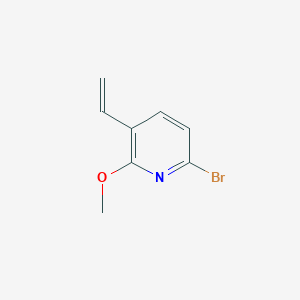
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)
